

A Technical Guide to the Physicochemical Properties of Maltol Isobutyrate

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Maltol isobutyrate*

Cat. No.: *B1587439*

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Abstract

Maltol isobutyrate, a significant contributor to the flavor and fragrance industry, presents a unique combination of sweet, fruity, and caramel-like sensory characteristics. This technical guide provides a comprehensive overview of the core physicochemical properties of **Maltol isobutyrate** (also known as 2-methyl-4-oxo-4H-pyran-3-yl 2-methylpropanoate). The information compiled herein, including molecular and physical data, is intended to serve as a foundational resource for researchers, scientists, and professionals engaged in drug development, flavor chemistry, and materials science. This document summarizes key quantitative data in structured tables, outlines generalized experimental protocols for the determination of these properties, and provides visual representations of relevant logical frameworks and experimental workflows.

Chemical Identity and Structure

Maltol isobutyrate is an ester derived from maltol and isobutyric acid.^[1] Its chemical structure is characterized by a pyranone ring substituted with a methyl group and an isobutyrate ester group.

Table 1: Chemical Identifiers for **Maltol Isobutyrate**

| Identifier | Value |
|-------------------|--|
| IUPAC Name | (2-methyl-4-oxopyran-3-yl) 2-methylpropanoate[2] |
| Synonyms | Maltyl isobutyrate, 2-Methyl-4-oxo-4H-pyran-3-yl isobutyrate, Maltyl 2-methylpropanoate[2] |
| CAS Number | 65416-14-0[3] |
| Molecular Formula | C ₁₀ H ₁₂ O ₄ [1][2] |
| Molecular Weight | 196.20 g/mol [2] |
| InChI Key | VSBBHYRPUJHEOBE-UHFFFAOYSA-N[4] |
| SMILES | CC1=C(C(=O)C=CO1)OC(=O)C(C)C[2] |

Physicochemical Properties

The physicochemical properties of **Maltol isobutyrate** are crucial for its application in various formulations. These properties dictate its behavior in different matrices and its performance as a flavor and fragrance ingredient.

Physical and Chemical Properties

A summary of the key physical and chemical properties of **Maltol isobutyrate** is presented in Table 2.

Table 2: Summary of Physicochemical Data for **Maltol Isobutyrate**

| Property | Value | Source(s) |
|--|--|-----------|
| Appearance | Clear, colorless to pale yellow or amber liquid.[1][2][5][6] | |
| Odor | Sweet, fruity, with notes of strawberry, caramel, and cotton candy.[5][7] | |
| Boiling Point | 176 °C at 7.00 mm Hg[2] | |
| Density | 1.145 - 1.149 g/mL at 25 °C[2] [7][8] | |
| Refractive Index | 1.497 - 1.501 at 20 °C[2][8] | |
| Flash Point | 93 °C[5] | |
| Solubility | Insoluble in water; soluble in propylene glycol, fixed oils, and ethanol.[2] | |
| LogP (Octanol-Water Partition Coefficient) | 1.70[5] | |
| Purity (GLC) | ≥98%[8] | |

Stability and Safety

Maltol isobutyrate is considered stable under normal conditions of use and storage.[9][10] It is incompatible with strong oxidizing agents.[10] From a safety perspective, it may be harmful if swallowed and may cause an allergic skin reaction.[9] It is important to handle the substance with appropriate personal protective equipment, including gloves and eye protection.[9][11]

Experimental Protocols

This section outlines generalized methodologies for the determination of key physicochemical properties of flavor esters like **Maltol isobutyrate**. These protocols are based on standard laboratory practices.

Synthesis of Maltol Isobutyrate

A general method for the synthesis of esters involves the reaction of an alcohol with a carboxylic acid or its derivative, such as an acid anhydride, in the presence of a catalyst.

Generalized Protocol for Esterification using an Acid Anhydride:

- **Reactant Preparation:** In a clean, dry reaction flask, dissolve maltol in a suitable non-protic solvent such as tetrahydrofuran (THF) or dichloromethane (DCM).
- **Addition of Anhydride:** To the stirred solution, add isobutyric anhydride. The reaction can often proceed at room temperature.
- **Catalysis (Optional):** The reaction can be facilitated by the addition of a catalyst, such as 4-(dimethylamino)pyridine (DMAP).
- **Reaction Monitoring:** The progress of the reaction can be monitored by thin-layer chromatography (TLC) using an appropriate solvent system and visualizing with a suitable stain, such as bromocresol green for the detection of carboxylic acids that may form as byproducts.
- **Work-up:** Once the reaction is complete, the mixture is typically washed with a mild base (e.g., sodium bicarbonate solution) to remove any unreacted anhydride and carboxylic acid byproducts. The organic layer is then washed with brine, dried over an anhydrous salt (e.g., sodium sulfate), and the solvent is removed under reduced pressure.
- **Purification:** The crude product can be purified by distillation under reduced pressure to yield pure **Maltol isobutyrate**.

Determination of Boiling Point

The boiling point of a liquid is the temperature at which its vapor pressure equals the external pressure. A common laboratory method for determining the boiling point of a small sample is the Thiele tube method.

Protocol using a Thiele Tube:

- **Sample Preparation:** A small amount of **Maltol isobutyrate** (approximately 0.5 mL) is placed in a small test tube. A capillary tube, sealed at one end, is inverted and placed into the test

tube with the open end submerged in the liquid.

- Apparatus Setup: The test tube is attached to a thermometer, and the assembly is placed in a Thiele tube containing mineral oil, ensuring the sample is level with the side arm of the Thiele tube.
- Heating: The Thiele tube is gently heated, causing the oil to circulate and heat the sample evenly.
- Observation: As the liquid heats, a stream of bubbles will emerge from the capillary tube. The heating is continued until a steady stream of bubbles is observed.
- Boiling Point Determination: The heat is then removed, and the apparatus is allowed to cool. The boiling point is the temperature at which the liquid just begins to be drawn back into the capillary tube. The atmospheric pressure should be recorded as the boiling point is pressure-dependent.

Determination of Solubility

Solubility is a measure of the maximum amount of a solute that can dissolve in a given amount of solvent at a specific temperature. The shake-flask method is a common technique for determining solubility.

Shake-Flask Protocol:

- Sample Preparation: An excess amount of **Maltol isobutyrate** is added to a known volume of the solvent (e.g., water, ethanol, propylene glycol) in a sealed container.
- Equilibration: The container is agitated in a constant temperature water bath for a prolonged period (e.g., 24-48 hours) to ensure equilibrium is reached.
- Phase Separation: After equilibration, the mixture is allowed to stand to allow any undissolved solute to settle.
- Analysis: A sample of the supernatant is carefully removed, filtered to remove any suspended particles, and the concentration of the dissolved **Maltol isobutyrate** is determined using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC).

Determination of Purity by Gas Chromatography (GC)

Gas chromatography is a powerful technique for separating and quantifying the components of a volatile mixture, making it ideal for assessing the purity of flavor compounds.

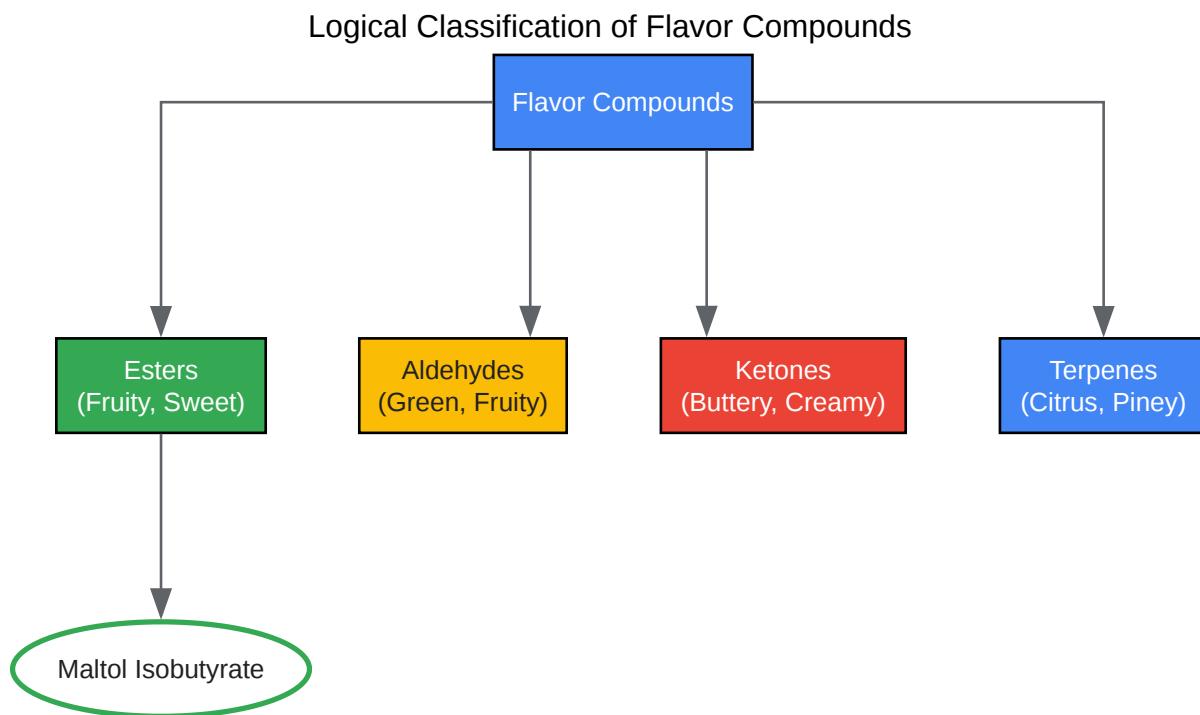
General GC Protocol:

- Sample Preparation: A dilute solution of **Maltol isobutyrate** is prepared in a suitable volatile solvent (e.g., dichloromethane or ethanol).
- Instrument Parameters: A gas chromatograph equipped with a flame ionization detector (FID) and a suitable capillary column (e.g., a polar column for flavor compounds) is used. The instrument parameters, including injector temperature, oven temperature program, carrier gas flow rate, and detector temperature, are optimized for the separation of **Maltol isobutyrate** from potential impurities.
- Injection: A small volume of the prepared sample is injected into the GC.
- Data Analysis: The resulting chromatogram will show peaks corresponding to the different components of the sample. The area of each peak is proportional to the concentration of that component. The purity is calculated by dividing the peak area of **Maltol isobutyrate** by the total area of all peaks (excluding the solvent peak) and multiplying by 100.

Visualizations

Logical Relationship of Flavor Compounds

Maltol isobutyrate belongs to the ester class of flavor compounds, which are known for their characteristic fruity and sweet aromas. The following diagram illustrates a simplified classification of flavor compounds.



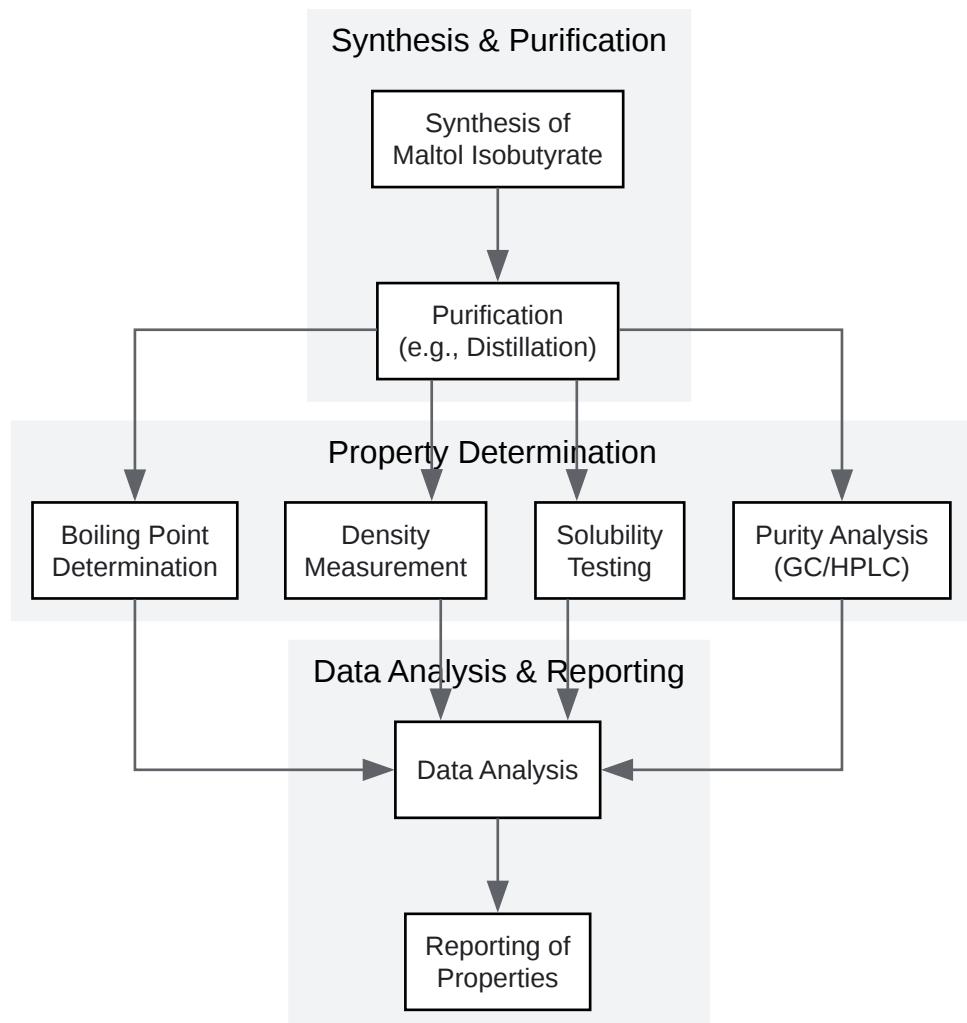
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Caption: Classification of flavor compounds by chemical structure.

Experimental Workflow for Physicochemical Characterization

The determination of the physicochemical properties of a compound like **Maltol isobutyrate** follows a structured experimental workflow.

General Experimental Workflow for Physicochemical Characterization

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Caption: Workflow for physicochemical property determination.

Conclusion

This technical guide provides a consolidated resource on the physicochemical properties of **Maltol isobutyrate** for the scientific community. The tabulated data offers a quick reference for its key characteristics, while the generalized experimental protocols provide a framework for its synthesis and analysis. The visualizations further aid in understanding its classification and the workflow for its characterization. This information is vital for the effective and safe application of

Maltol isobutyrate in the development of new products in the food, fragrance, and pharmaceutical industries.

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- To cite this document: BenchChem. [A Technical Guide to the Physicochemical Properties of Maltol Isobutyrate]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b1587439#what-are-the-physicochemical-properties-of-maltol-isobutyrate>

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